molecular formula C18H23N3O3 B5713341 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B5713341
M. Wt: 329.4 g/mol
InChI Key: BVOSFMPRZIUVKH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13-15(14(2)24-19-13)12-18(22)21-10-8-20(9-11-21)16-6-4-5-7-17(16)23-3/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOSFMPRZIUVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using halogenated intermediates.

    Final Coupling: The final step involves coupling the oxazole and piperazine moieties under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenated intermediates, nucleophiles like amines or alcohols, and suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone
  • 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Uniqueness

The uniqueness of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone lies in its specific substitution pattern, which can influence its biological activity, solubility, and other physicochemical properties. Comparing it with similar compounds can help identify structure-activity relationships and optimize its properties for specific applications.

Biological Activity

The compound 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of a piperazine derivative with an oxazole-containing moiety. The structural framework includes a piperazine ring linked to an oxazole group, which is known for its diverse biological activities.

Structural Formula

The general structure can be represented as follows:

C16H22N2O2\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_2

Pharmacological Properties

Research indicates that compounds with similar structural motifs often exhibit significant pharmacological activities including:

  • Antidepressant Effects : Compounds containing piperazine rings are frequently associated with antidepressant properties. Studies suggest that the presence of the oxazole moiety enhances these effects by modulating neurotransmitter systems.
  • Anticancer Activity : Preliminary studies have shown that derivatives of oxazole can induce apoptosis in various cancer cell lines. For example, related compounds have demonstrated cytotoxicity against glioma cells, suggesting potential applications in oncology.
  • Neuroprotective Effects : The combination of piperazine and oxazole may confer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Serotonin Receptor Modulation : The piperazine component likely interacts with serotonin receptors (5-HT), influencing mood and behavior.
  • Apoptosis Induction : Research has indicated that similar compounds can trigger apoptotic pathways in cancer cells, leading to cell cycle arrest and subsequent cell death.

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of related oxazole derivatives on glioma cell lines. The results highlighted that these compounds could inhibit cell proliferation effectively:

CompoundIC50 (µM)Cell Line
5f5.13C6 (glioma)
5a5.00SH-SY5Y (neuroblastoma)

Flow cytometry analysis revealed that compound 5f induced significant apoptosis in the C6 cell line, indicating the potential for therapeutic application in glioblastoma treatment .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of similar compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal damage by modulating oxidative stress pathways, suggesting their utility in neurodegenerative disorders .

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